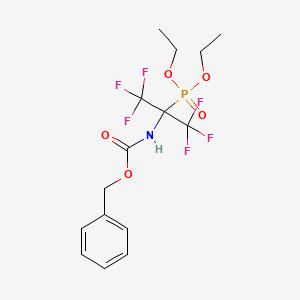
Carbamic acid, (1-(diethoxyphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (1-(diethoxyphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a carbamic acid moiety, a diethoxyphosphinyl group, and multiple trifluoromethyl groups. Its molecular formula is C14H22NO5P, and it has a molecular weight of 315.3 g/mol .
准备方法
The synthesis of carbamic acid, (1-(diethoxyphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester involves several steps. One common method includes the reaction of diethoxyphosphinyl chloride with a suitable amine to form the diethoxyphosphinyl amine intermediate. This intermediate is then reacted with a trifluoromethyl ketone to introduce the trifluoromethyl groups. Finally, the resulting compound is esterified with phenylmethyl alcohol to form the desired ester .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
化学反应分析
Carbamic acid, (1-(diethoxyphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the phenylmethyl ester group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the ester group to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethoxyphosphinyl group. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Carbamic acid, (1-(diethoxyphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbamate esters and other functionalized molecules.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of carbamic acid, (1-(diethoxyphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction can block the enzyme’s activity and alter metabolic pathways. The diethoxyphosphinyl group and trifluoromethyl groups play crucial roles in enhancing the compound’s binding affinity and specificity .
相似化合物的比较
Carbamic acid, (1-(diethoxyphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester can be compared with other carbamic acid derivatives, such as:
Carbamic acid, phenyl-, methyl ester: This compound has a simpler structure with a phenyl group and a methyl ester group.
Carbamic acid, phenyl-, ethyl ester: Similar to the methyl ester derivative, this compound has an ethyl ester group instead of a methyl ester group.
The unique combination of diethoxyphosphinyl and trifluoromethyl groups in this compound enhances its reactivity and specificity, making it a valuable compound in various scientific applications.
属性
CAS 编号 |
145430-03-1 |
|---|---|
分子式 |
C15H18F6NO5P |
分子量 |
437.27 g/mol |
IUPAC 名称 |
benzyl N-(2-diethoxyphosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
InChI |
InChI=1S/C15H18F6NO5P/c1-3-26-28(24,27-4-2)13(14(16,17)18,15(19,20)21)22-12(23)25-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,22,23) |
InChI 键 |
WJTMPDAEODMROZ-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(C(C(F)(F)F)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



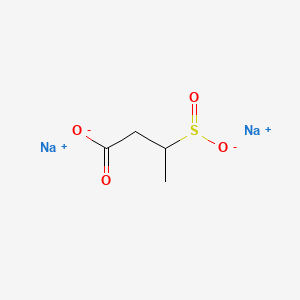

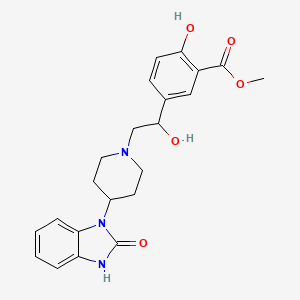
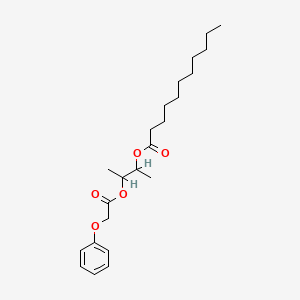
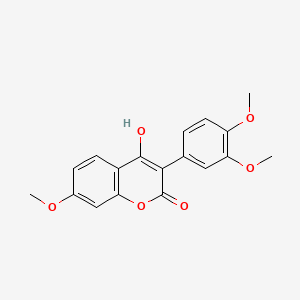
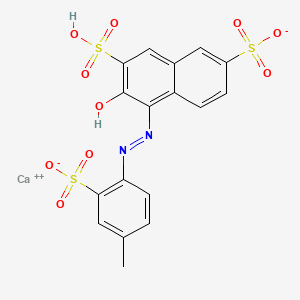
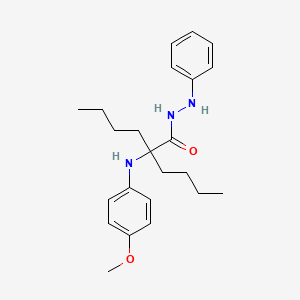
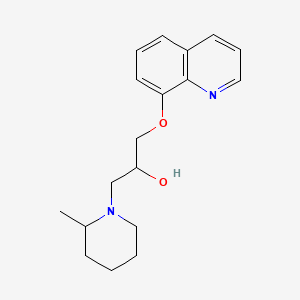
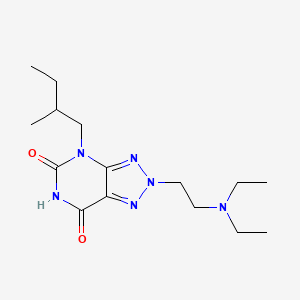

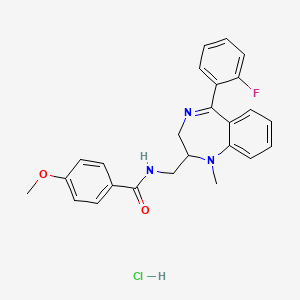
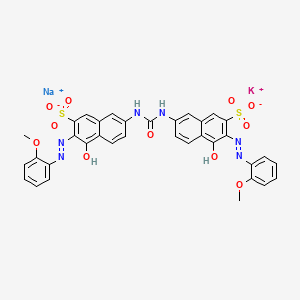
![(E)-3-(2-fluorophenyl)-1-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]methylideneamino]phenyl]prop-2-en-1-one](/img/structure/B12707253.png)
